REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4]Br.O1[CH2:10][CH2:9][CH2:8][CH2:7]1>>[Br:1][CH2:2][CH2:3][CH2:4][CH:7]=[CH:8][C:9]1[CH:10]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
Li2CuCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This composite was dropwise added to a solution mixture
|
Type
|
CUSTOM
|
Details
|
at 30° C
|
Type
|
DISTILLATION
|
Details
|
Then, the obtained product was fractionated by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |